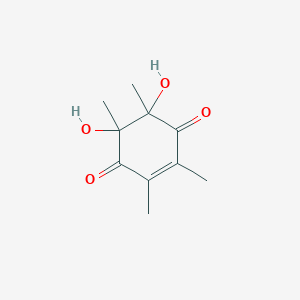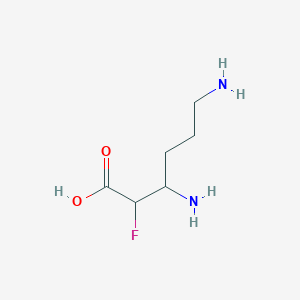
Hexanoic acid, 3,6-diamino-2-fluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexanoic acid, 3,6-diamino-2-fluoro- is a specialized organic compound with a unique structure that includes both amino and fluoro functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of hexanoic acid, 3,6-diamino-2-fluoro- typically involves multi-step organic reactions. One common method includes the fluorination of hexanoic acid derivatives followed by the introduction of amino groups. The reaction conditions often require the use of specific catalysts and controlled environments to ensure the correct placement of the fluoro and amino groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to maintain consistent reaction conditions. The process might also involve purification steps such as crystallization or chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Hexanoic acid, 3,6-diamino-2-fluoro- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new compounds.
Reduction: This reaction can be used to alter the oxidation state of the compound, affecting its reactivity.
Substitution: The amino and fluoro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hexanoic acid derivatives with different functional groups, while substitution reactions could produce a variety of amino-fluoro compounds.
Aplicaciones Científicas De Investigación
Hexanoic acid, 3,6-diamino-2-fluoro- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialized materials and chemicals.
Mecanismo De Acción
The mechanism by which hexanoic acid, 3,6-diamino-2-fluoro- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amino and fluoro groups play a crucial role in these interactions, affecting the compound’s binding affinity and specificity. Pathways involved may include signal transduction and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Norleucine: An amino acid with a similar structure but without the fluoro group.
Hexanoic acid: The parent compound without the amino and fluoro groups.
2,6-Diaminohexanoic acid: A compound with similar amino groups but lacking the fluoro group.
Uniqueness
Hexanoic acid, 3,6-diamino-2-fluoro- is unique due to the presence of both amino and fluoro groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules.
Propiedades
Número CAS |
141483-44-5 |
|---|---|
Fórmula molecular |
C6H13FN2O2 |
Peso molecular |
164.18 g/mol |
Nombre IUPAC |
3,6-diamino-2-fluorohexanoic acid |
InChI |
InChI=1S/C6H13FN2O2/c7-5(6(10)11)4(9)2-1-3-8/h4-5H,1-3,8-9H2,(H,10,11) |
Clave InChI |
VGYJSJHDXOCIDU-UHFFFAOYSA-N |
SMILES canónico |
C(CC(C(C(=O)O)F)N)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



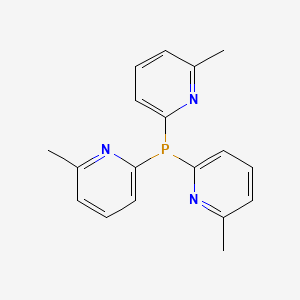
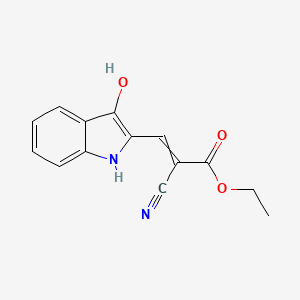
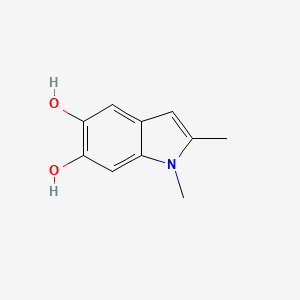
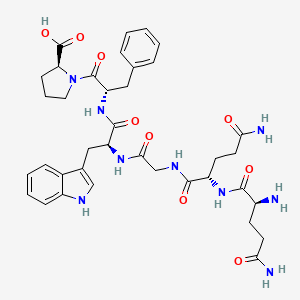
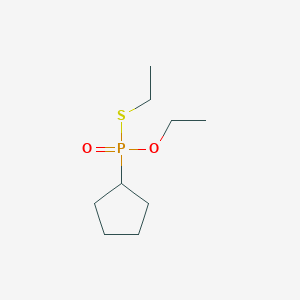

![Acetic acid, 2,2'-[butylidenebis(thio)]bis-](/img/structure/B14272309.png)
![tert-Butyl[(3-chlorocyclobutyl)methoxy]dimethylsilane](/img/structure/B14272316.png)
![Trimethyl[4-(4-methylbenzene-1-sulfonyl)but-1-yn-1-yl]silane](/img/structure/B14272319.png)
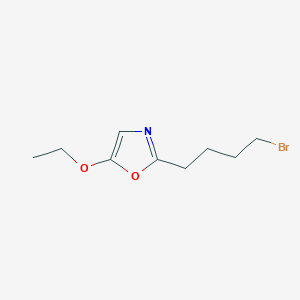
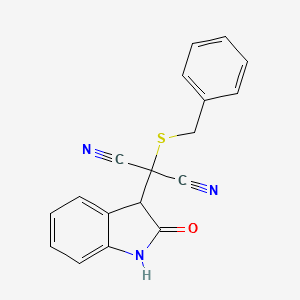
![6-Bromo-2,3-bis(methoxymethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14272352.png)
